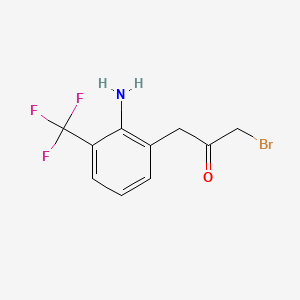

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one

Description

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and an amino (-NH₂) group at the 2-position of the phenyl ring. This compound is structurally characterized by a propan-2-one backbone substituted with a bromine atom, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H9BrF3NO |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

1-[2-amino-3-(trifluoromethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C10H9BrF3NO/c11-5-7(16)4-6-2-1-3-8(9(6)15)10(12,13)14/h1-3H,4-5,15H2 |

InChI Key |

ZABMUFUJDJVBQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Prochiral Ketone Precursors

This approach involves the bromination of 2-amino-3-(trifluoromethyl)propiophenone using hydrobromic acid (HBr) and liquid bromine (Br₂) in dichloromethane (DCM). The reaction proceeds via electrophilic aromatic substitution, with the bromine atom selectively targeting the β-position of the ketone group.

Procedure :

- Dissolve 2-amino-3-(trifluoromethyl)propiophenone (10 mmol) in DCM (50 mL).

- Add HBr (48% w/w, 15 mmol) dropwise under nitrogen at 0°C.

- Introduce Br₂ (12 mmol) slowly to avoid over-bromination.

- Stir the mixture at room temperature for 12 hours.

- Quench with saturated sodium sulfite (Na₂SO₃), extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Challenges :

- Competing side reactions at the amino group require protective strategies (e.g., acetylation).

- Excess bromine leads to di-brominated byproducts, necessitating careful stoichiometric control.

Friedel-Crafts Acylation Approach

This method employs Friedel-Crafts chemistry to construct the aryl ketone backbone. Bromoacetyl bromide serves as the acylating agent, reacting with 2-amino-3-(trifluoromethyl)benzene derivatives.

Procedure :

- Mix 2-amino-3-(trifluoromethyl)benzene (10 mmol) with AlCl₃ (15 mmol) in nitrobenzene (30 mL).

- Add bromoacetyl bromide (12 mmol) dropwise at −10°C.

- Warm to 25°C and stir for 6 hours.

- Hydrolyze with ice-cold HCl (2 M), extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 65–70%.

Optimization Insights :

- Nitrobenzene enhances electrophilicity of the acylating agent but complicates purification.

- Lower temperatures (−10°C) minimize decomposition of the trifluoromethyl group.

Coupling Reactions with Bromopropanone Derivatives

Copper-catalyzed coupling reactions between 3-bromopropan-2-one and 2-amino-3-(trifluoromethyl)phenylboronic acids offer a modular route.

Procedure :

- Combine 3-bromopropan-2-one (10 mmol), 2-amino-3-(trifluoromethyl)phenylboronic acid (12 mmol), CuI (0.2 mmol), and K₂CO₃ (20 mmol) in DMF (30 mL).

- Heat at 80°C for 8 hours under nitrogen.

- Filter through Celite, concentrate under vacuum, and purify via silica gel chromatography.

Advantages :

Reaction Condition Optimization

Temperature and Time

Optimal reaction temperatures vary by method:

- Bromination : 0–25°C (12 hours).

- Friedel-Crafts Acylation : −10°C to 25°C (6 hours).

- Coupling Reactions : 80°C (8 hours).

Prolonged heating in coupling reactions (>10 hours) reduces yields due to proto-deboronation side reactions.

Solvent Systems

| Method | Optimal Solvent | Effect |

|---|---|---|

| Bromination | Dichloromethane | Minimizes solvolysis of bromine |

| Friedel-Crafts Acylation | Nitrobenzene | Stabilizes acylium ion intermediate |

| Coupling Reactions | DMF | Enhances copper catalyst solubility |

Polar aprotic solvents (DMF, DCM) improve reagent solubility, while nitrobenzene’s high dielectric constant aids electrophilic activation.

Catalysts and Additives

- AlCl₃ : Essential for Friedel-Crafts acylation (15 mmol per 10 mmol substrate).

- CuI : Enables Ullmann-type coupling in DMF (2 mol% loading).

- Na₂SO₃ : Critical for quenching excess bromine in bromination reactions.

Analytical Characterization Techniques

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, ArH), 6.95 (s, 1H, NH₂), 4.12 (q, J = 6.8 Hz, 2H, CH₂Br).

- ¹³C NMR : δ 195.2 (C=O), 144.1 (CF₃), 122.8 (C-Br).

- Mass Spectrometry : ESI-MS m/z 296.08 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Considerations

Scaling the coupling reaction method offers the most viability:

- Continuous Flow Reactors : Reduce reaction time from 8 hours to 2 hours.

- In Situ Quenching : Automated Na₂SO₃ addition minimizes manual handling of toxic bromine.

Challenges and Limitations

- Sensitivity of Trifluoromethyl Group : Harsh acidic conditions (e.g., concentrated HBr) risk cleavage of the CF₃ moiety.

- Purification Complexity : Silica gel chromatography remains necessary due to similar polarities of byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Electronic Effects: The -CF₃ group (target compound) is strongly electron-withdrawing, stabilizing the aromatic ring via inductive effects. The -SCF₃ group () introduces sulfur’s polarizability, enhancing van der Waals interactions and possibly improving binding affinity in biological systems .

Steric and Positional Effects: The amino group’s position (2 vs. 3) influences steric hindrance. For example, in , the -NH₂ at position 3 may reduce steric clash with the -SCF₃ group at position 2, compared to the target compound’s -NH₂ at position 2 . The absence of an amino group in results in lower polarity and reduced hydrogen-bonding capacity, making it less suitable for applications requiring aqueous solubility .

Molecular Weight and Lipophilicity :

- The -SCF₃ analogue (328.15 g/mol) has the highest molecular weight due to sulfur’s atomic mass, likely increasing lipophilicity (logP) compared to the target compound and -OCF₃ variant .

Biological Activity

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structural features, which include an amino group, a trifluoromethyl group, and a brominated propanone moiety, suggest diverse biological activities that warrant detailed exploration.

- Molecular Formula : C10H9BrF3NO

- Molecular Weight : 296.08 g/mol

- CAS Number : 1804217-32-0

The trifluoromethyl group enhances the compound's lipophilicity, allowing for better interaction with hydrophobic regions of proteins and enzymes. The amino group facilitates hydrogen bonding, which may influence the activity and function of biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl moiety increases binding affinity at target sites, while the bromine atom can undergo substitution reactions, potentially leading to active metabolites that exert biological effects.

Biological Activities

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. The structural components may enhance cytotoxicity by inducing apoptosis through mechanisms similar to established chemotherapeutic agents.

- Enzyme Inhibition : The amino group may facilitate interactions with enzymes, potentially acting as a competitive inhibitor in biochemical pathways.

Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds with similar trifluoromethyl substitutions showed IC50 values in the micromolar range, indicating promising anticancer properties .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Similar Trifluoromethyl Derivative | HCT-116 | 0.48 | Inhibits cell proliferation |

Apoptosis Induction

Flow cytometry assays revealed that compounds similar to this compound are potent inducers of apoptosis in cancer cell lines. The presence of electron-withdrawing groups (EWGs) has been correlated with enhanced biological activity, suggesting that modifications to the structure could optimize therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one?

- Methodological Answer : The synthesis typically involves bromination of a propanone precursor. For example, brominated aryl ketones are synthesized via Friedel-Crafts acylation followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions . Protecting the amino group (e.g., with tert-butoxycarbonyl, Boc) prior to bromination prevents side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product. Characterization by and is critical to confirm regioselectivity and avoid structural ambiguities.

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Use SHELX programs (e.g., SHELXL for refinement) to solve the structure . Key parameters to report: space group, unit cell dimensions, and R-factor (<0.05 for high-quality data). For example, analogous brominated ketones in were solved with , demonstrating robust structural resolution .

Q. What stability considerations are critical during storage?

- Methodological Answer : Brominated ketones are light- and moisture-sensitive. Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent decomposition . Stability tests via HPLC or TLC at regular intervals are recommended. Avoid prolonged exposure to basic conditions, which may lead to dehydrohalogenation.

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermediates and transition states. For example, used DFT to analyze electronic effects of trifluoromethyl groups on reaction pathways, identifying steric and electronic contributions to regioselectivity . Compare computed NMR/IR spectra with experimental data to validate mechanistic hypotheses.

Q. What strategies optimize regioselectivity in cross-coupling reactions with this bromoketone?

- Methodological Answer : Use palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids. The trifluoromethyl group’s electron-withdrawing nature directs coupling to the para position. highlights similar compounds where steric hindrance from the amino group necessitates ligand screening (e.g., SPhos or XPhos) to enhance yields . Monitor reaction progress via GC-MS to detect byproducts.

Q. How does the compound interact with biological targets, and how can this be validated experimentally?

- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding to enzymes like urease or DNA. demonstrated DNA binding via fluorescence quenching and viscosity measurements, while enzyme inhibition assays (e.g., urease activity kits) quantified biological activity . Pair computational predictions with isothermal titration calorimetry (ITC) for thermodynamic validation.

Key Research Findings

- The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions .

- Steric hindrance from the amino group necessitates tailored catalysts in cross-coupling reactions .

- Crystallographic data confirm planarity of the aryl-propanone backbone, critical for π-π stacking in supramolecular applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.